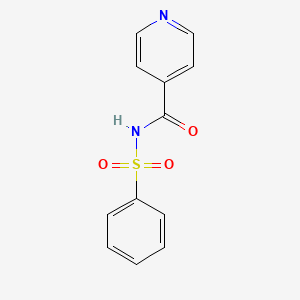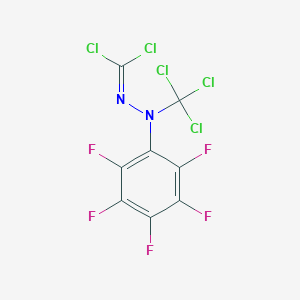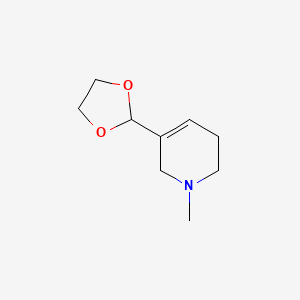
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a dioxolane ring and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The tetrahydropyridine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations.
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
科学的研究の応用
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the tetrahydropyridine ring can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog containing only the dioxolane ring.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms.
Tetrahydropyridine: Contains only the tetrahydropyridine ring without the dioxolane moiety.
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of both dioxolane and tetrahydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
特性
CAS番号 |
105688-89-9 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h3,9H,2,4-7H2,1H3 |
InChIキー |
DPQKEYOVHJVHCU-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=C(C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



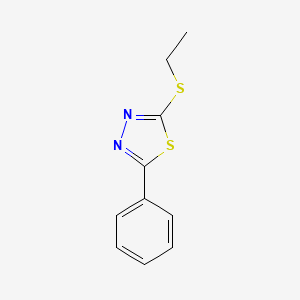
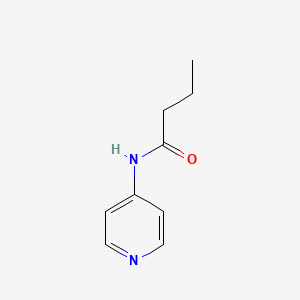
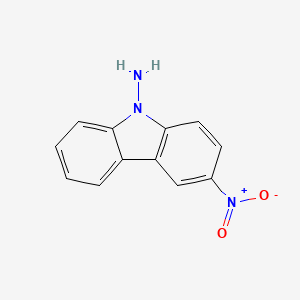
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
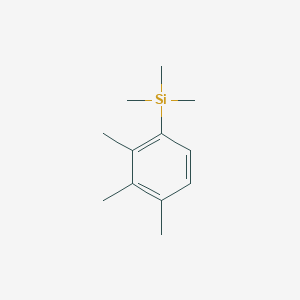
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
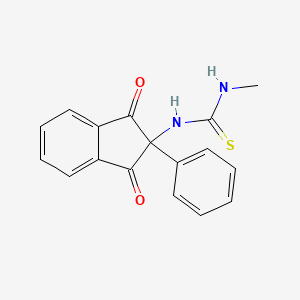
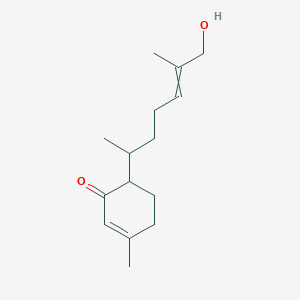

![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
